N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an isoxazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction involving nitrile oxides and alkynes . The final step involves coupling the pyrazole and isoxazole rings through a carboxamide linkage, often using coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-CHLOROPHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a chloro group instead of a methyl group on the phenyl ring.
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the methyl group on the phenyl ring may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-21-9-8-14(19-21)11-18-17(22)15-10-16(23-20-15)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI Key |
QLEMMBHYVFAITD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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